molecular formula C11H11NO B15252839 5-Methoxy-2-(prop-2-EN-1-YL)benzonitrile

5-Methoxy-2-(prop-2-EN-1-YL)benzonitrile

Cat. No.: B15252839
M. Wt: 173.21 g/mol
InChI Key: INXUAYPHQKMBOK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(prop-2-en-1-yl)benzonitrile: is an organic compound with the molecular formula C11H11NO . It is characterized by a methoxy group (-OCH3) and a prop-2-en-1-yl group attached to a benzonitrile core. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-nitrobenzonitrile.

    Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation: The resulting amine is then alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis Studies: Employed in studies involving catalytic reactions.

Biology:

    Biochemical Research: Investigated for its potential interactions with biological macromolecules.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

  • 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile
  • 5-Methoxy-2-(prop-2-en-1-yl)phenol
  • 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde

Comparison:

  • 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile: Similar structure but with a triple bond instead of a double bond in the propyl group, which may affect its reactivity and applications.
  • 5-Methoxy-2-(prop-2-en-1-yl)phenol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and potential applications.
  • 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde: Contains an aldehyde group, which significantly alters its reactivity and potential uses compared to the nitrile group.

This detailed article provides a comprehensive overview of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxy-2-prop-2-enylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-3-4-9-5-6-11(13-2)7-10(9)8-12/h3,5-7H,1,4H2,2H3

InChI Key

INXUAYPHQKMBOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC=C)C#N

Origin of Product

United States

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